![molecular formula C24H28N4O4S B14093835 3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B14093835.png)
3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Méthodes De Préparation
The synthesis of 3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide involves multiple steps, typically starting with the preparation of the pyrazole core. One common method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . This reaction is known for its mild conditions and broad substrate scope. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, pyrazoles are known to exhibit tautomerism, which can influence their reactivity . Common reagents used in these reactions include bromine for oxidation and hydrazine for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide has several scientific research applications. In chemistry, it serves as a versatile scaffold for the synthesis of more complex heterocyclic systems . In biology and medicine, pyrazole derivatives are often explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. In industry, this compound can be used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Pyrazoles are known to interact with various enzymes and receptors, influencing biological processes at the molecular level . The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide stands out due to its unique structural features and reactivity. Similar compounds include other pyrazole derivatives, such as 3,5-dimethylpyrazole and 3,4,5-trisubstituted pyrazoles . These compounds share some common properties but differ in their specific applications and reactivity.
Propriétés
Formule moléculaire |
C24H28N4O4S |
|---|---|
Poids moléculaire |
468.6 g/mol |
Nom IUPAC |
3-(2-hydroxy-4,6-dimethylphenyl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H28N4O4S/c1-15-8-10-28(11-9-15)33(31,32)19-6-4-18(5-7-19)25-24(30)21-14-20(26-27-21)23-17(3)12-16(2)13-22(23)29/h4-7,12-15,29H,8-11H2,1-3H3,(H,25,30)(H,26,27) |
Clé InChI |
RKEDFQMCQRPLJW-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NN3)C4=C(C=C(C=C4O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Dimethylamino)ethyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093756.png)
![8-{2-[4-(2-fluorobenzyl)piperazin-1-yl]ethyl}-4-hydroxy-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14093764.png)
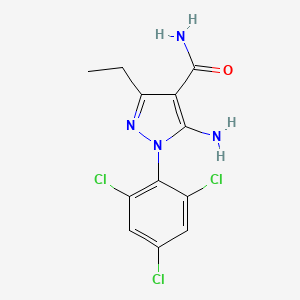
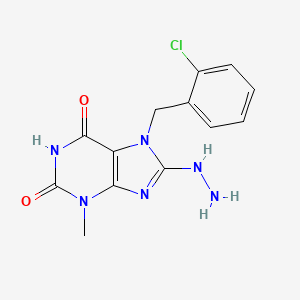
![1-(4-Tert-butylphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093779.png)
![6-[4-(prop-2-en-1-yloxy)phenyl]-4-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B14093786.png)
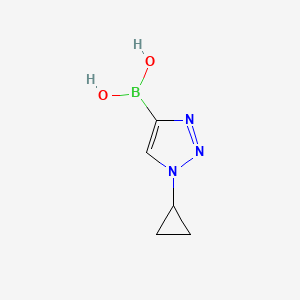
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B14093819.png)
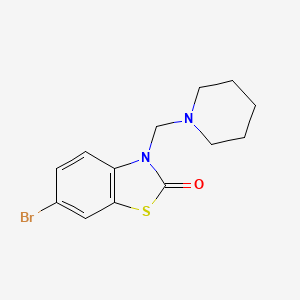
![alpha-D-[1-13C]GALACTOPYRANOSYL 1-PHOSPHATE DIPOTASSIUM SALT](/img/structure/B14093841.png)
![8-[3-(Benzyloxy)phenyl]-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14093847.png)
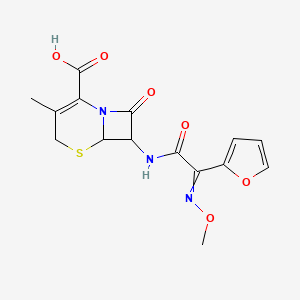
![7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093853.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14093855.png)
